REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][C@@H:6]([C:8]([OH:10])=[O:9])[NH2:7].[CH2:14]=O.[ClH:16]>>[ClH:16].[OH:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[CH2:14][NH:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]2 |f:3.4|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(C[C@H](N)C(=O)O)C=CC1
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Name
|
|
Quantity
|
820 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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78 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated at 90°-95° C. (external bath temperature) for 45 minutes
|
Duration
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45 min
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Five hundred milliliters of ethanol were added
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Type
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CONCENTRATION
|
Details
|
the mixture was again concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC=1C=C2CC(NCC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |